Physicochemical Profiling and Analytical Characterization of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic Acid Hydrochloride
Physicochemical Profiling and Analytical Characterization of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic Acid Hydrochloride
Executive Summary
The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its presence in immunomodulatory and antineoplastic agents such as levamisole and tilomisole[1]. 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (CAS: 57626-36-5)[2] serves as a critical synthetic intermediate and a biologically relevant small molecule. This technical guide details its physicochemical properties, synthetic pathways, and validated analytical protocols, providing a comprehensive framework for researchers and drug development professionals.
Structural and Physicochemical Properties
The free base, 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid (CAS: 57332-75-9), is a flat, aromatic bicyclic molecule. The fusion of the imidazole and thiazole rings creates a highly conjugated system that exhibits characteristics of a weak base[3]. Because the free acid is hydrophobic and poorly soluble in aqueous media, conversion to the hydrochloride salt (CAS: 57626-36-5) is a standard practice to enhance bioavailability and facilitate in vitro biological evaluations.
Expertise & Causality Insight: The protonation occurs preferentially at the N4 position of the imidazo[2,1-b]thiazole ring system. This disrupts the planar hydrophobicity just enough to allow strong ion-dipole interactions with water, thereby drastically increasing aqueous solubility without altering the core geometry required for target binding.
Table 1: Physicochemical Data Summary
| Property | Value |
| Chemical Name | 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride |
| CAS Registry Number | 57626-36-5 (HCl salt)[2] / 57332-75-9 (Free acid)[4] |
| Molecular Formula | C7H7ClN2O2S |
| Molecular Weight | 218.66 g/mol (Anhydrous)[2] |
| Topological Polar Surface Area (TPSA) | 82.84 Ų (Free acid baseline)[5] |
| LogP (Predicted) | ~1.02 (Free acid)[5] |
| Solubility | High in H2O and DMSO; Poor in non-polar organics |
Synthetic Workflow and Mechanistic Pathway
The synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid derivatives typically proceeds via a Hantzsch-type cyclization[6]. The reaction between 2-aminothiazole and an α -halocarbonyl compound (such as ethyl 4-chloroacetoacetate) yields the ester intermediate (CAS: 57332-73-7)[7].
Expertise & Causality Insight: The use of an ester intermediate is crucial. Direct cyclization with a free acid α -haloketone often leads to spontaneous decarboxylation or poor yields due to the acidic microenvironment. Subsequent alkaline hydrolysis and controlled acidification yield the target hydrochloride salt.
Synthetic workflow for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride.
Experimental Protocols: Self-Validating Analytical Characterization
To ensure trustworthiness and reproducibility, the following Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is designed as a self-validating system, incorporating system suitability testing (SST) and blank subtraction to rule out column carryover.
Protocol 1: LC-MS Purity and Mass Verification Objective: Confirm the molecular mass (m/z 183.0 [M+H]+ for the free base cation) and chromatographic purity (>98%).
Step-by-step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.
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Rationale: The acidic modifier ensures the compound remains fully ionized in the positive electrospray ionization (ESI+) mode, preventing peak tailing.
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System Suitability (SST): Inject a known standard (e.g., caffeine) to verify mass accuracy, ionization efficiency, and column theoretical plates.
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Blank Injection: Inject the diluent matrix to establish a baseline and confirm the absence of ghost peaks.
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Chromatographic Separation:
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Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
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Detection & Analysis: Monitor at UV 254 nm (due to the highly conjugated imidazo-thiazole core) and extract the ion chromatogram (EIC) for m/z 183.0.
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Validation Check: The purity is calculated by integrating the area under the curve (AUC) at 254 nm. The protocol is considered valid only if the blank shows no peaks >0.1% of the main peak area.
Pharmacological Grounding and Applications
Compounds bearing the imidazo[2,1-b]thiazole moiety are extensively utilized in the design of anti-proliferative and anti-inflammatory agents[3]. For instance, tilomisole (WY-18251), an analog of levamisole, incorporates a similar fused heterocyclic core and has been evaluated for its immunomodulating and antimetastatic activities in cancer patients[8].
Furthermore, the acetic acid side chain at the 6-position provides a versatile handle for amide coupling. This allows medicinal chemists to synthesize complex aryl hydrazones and amides that exhibit significant cytotoxicity against human cancer cell lines, such as arresting the MDA-MB-231 breast cancer cell line in the G0/G1 phase[6].
References
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Chemsrc. "Imidazo[2,1-b]thiazol-6-yl-aceticacid | CAS#:57332-75-9". Available at: [Link]
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PubMed Central (PMC). "New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential". Available at:[Link]
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Wikipedia. "Tilomisole". Available at: [Link]
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PubMed. "WY 18251 (Tilomisole), an analog of levamisole: tolerability, and immune modulating effects in cancer patients". Available at:[Link]
Sources
- 1. Tilomisole - Wikipedia [en.wikipedia.org]
- 2. 57626-36-5 | 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[2,1-b]thiazol-6-yl-aceticacid CAS#: 57332-75-9 [m.chemicalbook.com]
- 5. Imidazo[2,1-b]thiazol-6-yl-aceticacid | CAS#:57332-75-9 | Chemsrc [chemsrc.com]
- 6. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 57332-73-7 | CAS DataBase [m.chemicalbook.com]
- 8. WY 18,251 (Tilomisole), an analog of levamisole: tolerability, and immune modulating effects in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
